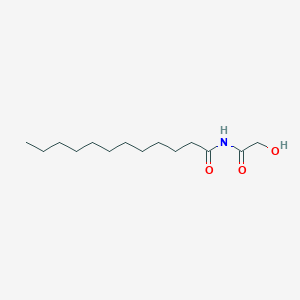![molecular formula C14H13N3O2 B12577812 N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide CAS No. 189956-93-2](/img/structure/B12577812.png)
N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide is a compound that features a benzamide core linked to a pyridine ring through an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide typically involves the reaction of 4-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(pyridin-2-yl)benzamide
- N-(pyridin-3-yl)benzamide
- N-(pyridin-4-yl)benzamide
Uniqueness
N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide is unique due to the presence of the oxo group and the specific positioning of the pyridine ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
189956-93-2 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C14H13N3O2/c18-13(17-12-6-8-15-9-7-12)10-16-14(19)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,15,17,18) |
Clave InChI |
YJCQPYOWABMBQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)
![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)

![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)

![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)

